

Elucidation of the Structure of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2,6-dimethoxybenzaldehyde
Cat. No.:	B567764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-Bromo-2,6-dimethoxybenzaldehyde**. It includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and visual representations of its chemical structure and synthetic pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Physicochemical Properties

4-Bromo-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a bromine atom, two methoxy groups, and a formyl group. The compound is a solid at room temperature and should be stored in an inert atmosphere.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	[2]
Molecular Weight	245.07 g/mol	[2]
IUPAC Name	4-bromo-2,6-dimethoxybenzaldehyde	[2]
CAS Number	1354050-38-6	[2]
Physical State	Solid	[1]
Melting Point	Not available	[3]
Boiling Point	Not available	[3]

Spectroscopic Data for Structural Confirmation

The structural identity of **4-Bromo-2,6-dimethoxybenzaldehyde** is confirmed through various spectroscopic techniques. While explicit experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on the analysis of its structural analogue, 2,6-dimethoxybenzaldehyde, and related brominated aromatic compounds.[\[4\]](#)[\[5\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~6.8	Singlet	2H	Aromatic protons (H-3, H-5)
~3.9	Singlet	6H	Methoxy protons (-OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~189	Aldehyde Carbonyl (C=O)
~162	Aromatic Carbons (C-2, C-6, attached to -OCH ₃)
~120	Aromatic Carbon (C-4, attached to -Br)
~115	Aromatic Carbon (C-1, attached to -CHO)
~107	Aromatic Carbons (C-3, C-5)
~56	Methoxy Carbons (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
~2850 & ~2750	Weak	Aldehyde C-H Stretch
~1700	Strong	C=O Carbonyl Stretch of the aldehyde
~1580, ~1470	Medium	Aromatic C=C Ring Stretch
~1260 & ~1090	Strong	Asymmetric & Symmetric C-O-C Stretch (methoxy groups)
~680	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.

m/z (Predicted)	Proposed Fragment Ion
244/246	[M] ⁺ (Molecular Ion)
243/245	[M-H] ⁺
215/217	[M-CHO] ⁺
199/201	[M-CHO-CH ₃] ⁺

Experimental Protocols

Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

A plausible method for the synthesis of **4-Bromo-2,6-dimethoxybenzaldehyde** is the electrophilic bromination of 2,6-dimethoxybenzaldehyde. The following protocol is based on general procedures for the bromination of activated aromatic rings.[\[6\]](#)[\[7\]](#)

Materials:

- 2,6-dimethoxybenzaldehyde
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the mixture with dichloromethane (3 x volumes).
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **4-Bromo-2,6-dimethoxybenzaldehyde**.

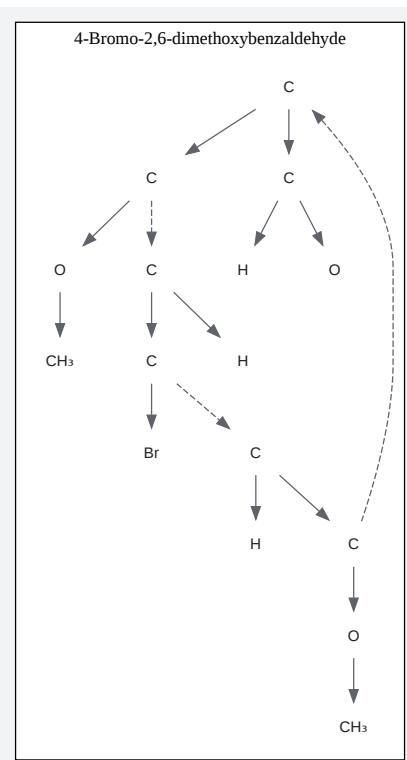
Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for the characterization of the synthesized compound.

NMR Spectroscopy:

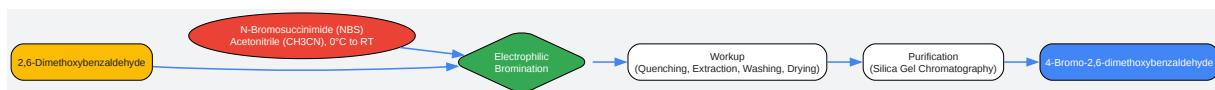
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:


- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze as a thin film on a salt plate.
- Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .^[8]

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350).^[8]


Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure, a proposed synthesis workflow, and a summary of the key predicted spectroscopic data for **4-Bromo-2,6-dimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Chemical Structure of 4-Bromo-2,6-dimethoxybenzaldehyde

[Click to download full resolution via product page](#)

Synthesis Workflow for 4-Bromo-2,6-dimethoxybenzaldehyde

Predicted Spectroscopic Data Summary

¹H NMR (ppm)

~10.3 (s, 1H, CHO)	~6.8 (s, 2H, Ar-H)	~3.9 (s, 6H, OCH ₃)
--------------------	--------------------	---------------------------------

¹³C NMR (ppm)

~189 (C=O)	~162 (C-O)	~120 (C-Br)	~115 (C-CHO)	~107 (Ar-C)	~56 (OCH ₃)
------------	------------	-------------	--------------	-------------	-------------------------

IR (cm⁻¹)

~1700 (C=O)	~1260, 1090 (C-O)	~680 (C-Br)
-------------	-------------------	-------------

MS (m/z)

244/246 [M] ⁺	215/217 [M-CHO] ⁺
--------------------------	------------------------------

[Click to download full resolution via product page](#)

Summary of Predicted Spectroscopic Data

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-dimethoxybenzaldehyde | 1354050-38-6 [sigmaaldrich.com]
- 2. 4-Bromo-2,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 70699611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Elucidation of the Structure of 4-Bromo-2,6-dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567764#4-bromo-2-6-dimethoxybenzaldehyde-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com